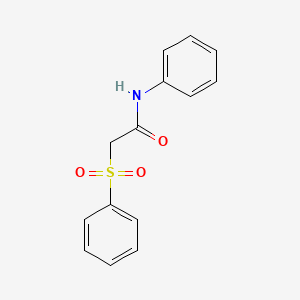

Acetamide, N-phenyl-2-(phenylsulfonyl)-

Beschreibung

Contextualizing N-phenyl-2-(phenylsulfonyl)acetamide within Contemporary Chemical Research

The chemical scaffold of N-phenyl-2-(phenylsulfonyl)acetamide has emerged as a significant area of interest in contemporary medicinal chemistry. Recent research has focused on synthesizing and evaluating analogues of this compound for their potential as potent enzyme inhibitors. A notable example is the investigation of N-phenyl-2-(phenylsulfonyl)acetamides and related propanamides as potential inhibitors of carbonic anhydrase (CA). nih.gov These enzymes are crucial in various physiological processes, and their inhibition has therapeutic applications.

Specifically, research has explored these compounds as analogues of SLC-0111, a well-known CA IX inhibitor currently in clinical trials for treating hypoxic tumors. nih.govresearchgate.net The N-phenyl-2-(phenylsulfonyl)acetamide structure serves as a flexible linker, which, when modified, has shown enhanced inhibitory action towards specific carbonic anhydrase isoforms, such as the tumor-related hCA IX. researchgate.net This positions the compound and its derivatives at the forefront of developing new therapeutic agents, particularly in oncology.

Historical Trajectories of Sulfonyl-Containing Acetamide (B32628) Compounds

The history of sulfonyl-containing acetamide compounds is rooted in the development of two major classes of pharmaceuticals: sulfonamides and acetamides.

Sulfonamides , often called sulfa drugs, were the first broadly effective antibacterials used systemically, marking a pivotal moment in medicine before the widespread availability of penicillin. wikipedia.org Their journey began in the early 1930s in the laboratories of Bayer AG, where it was discovered that a red dye named Prontosil had antibacterial effects. wikipedia.orghuvepharma.com This was later found to be a prodrug, metabolized in the body to the active compound sulfanilamide. openaccesspub.org This discovery led to a "sulfa craze" in the late 1930s and was instrumental in saving countless lives during World War II. wikipedia.orghuvepharma.com Over the years, the basic sulfonamide structure was modified to create a wide range of drugs with various biological activities, including diuretics, and treatments for diabetes and inflammation. nih.gov

The acetamide moiety also has a rich history in medicinal chemistry. Acetamide-containing drugs have been developed for a variety of therapeutic uses, including pain and inflammation control (e.g., nepafenac), and as antiviral drugs (e.g., oseltamivir). nih.gov The acetamide structure is a common feature in many clinically prescribed drugs due to its therapeutic potential in targeting diverse diseases. nih.govnih.gov

The combination of these two functional groups into sulfonyl-containing acetamide structures represents a strategic approach in medicinal chemistry to develop novel compounds with specific and enhanced biological activities. nih.gov

Scholarly Significance and Research Impetus

The scholarly significance of Acetamide, N-phenyl-2-(phenylsulfonyl)- and its derivatives is primarily driven by their potential in drug discovery and development. The core structure, which combines a sulfonamide group with an acetamide linker, is considered a versatile pharmacophore. tandfonline.com This has prompted extensive research into creating new derivatives to act as potent and selective inhibitors for various enzymes. nih.gov

The main impetus for current research is the development of selective inhibitors for human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and XII. nih.govresearchgate.net The N-phenyl-2-(phenylsulfonyl)acetamide scaffold has been identified as a promising lead structure for developing anticancer candidates. researchgate.net By modifying this structure, researchers aim to enhance the inhibitory activity and selectivity towards tumor-related CA isoforms over others, which could lead to more effective and targeted cancer therapies. researchgate.net The flexibility of the sulfonyl acetamide linker allows for strategic modifications that can improve binding to the active sites of these enzymes. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-14(15-12-7-3-1-4-8-12)11-19(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORAMBGUXPRUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404067 | |

| Record name | Acetamide, N-phenyl-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38010-31-0 | |

| Record name | Acetamide, N-phenyl-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for N Phenyl 2 Phenylsulfonyl Acetamide

Established Synthetic Pathways for the Core Structure

The traditional synthesis of molecules like N-phenyl-2-(phenylsulfonyl)acetamide often relies on well-established reactions that build the core structure in a stepwise fashion. These methods include direct acylation and sulfonylation, as well as coupling reactions that bring together key precursors.

Direct Acylation and Sulfonylation Methodologies

A primary and straightforward approach to the synthesis of N-phenyl-2-(phenylsulfonyl)acetamide involves the formation of the amide bond followed by the introduction of the sulfonyl group, or vice versa. One common method for forming the N-phenylacetamide backbone is the acetylation of aniline (B41778). libretexts.orgpearson.com This is typically achieved by treating aniline with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct. libretexts.orgstackexchange.comdoubtnut.com

Following the formation of N-phenylacetamide, the subsequent step would be the introduction of the phenylsulfonyl group at the alpha-carbon of the acetyl moiety. However, direct sulfonylation at this position can be challenging.

An alternative and more plausible direct acylation method would involve the reaction of aniline with a pre-functionalized acylating agent, such as 2-(phenylsulfonyl)acetyl chloride. This reaction would directly form the desired N-phenyl-2-(phenylsulfonyl)acetamide in a single step through nucleophilic acyl substitution. libretexts.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

|---|---|---|---|

| Aniline | 2-(phenylsulfonyl)acetyl chloride | Nucleophilic Acyl Substitution | Direct formation of the target molecule. |

| N-phenylacetamide | Phenylsulfonylating agent | α-Sulfonylation | Direct functionalization of the acetamide (B32628). |

Coupling Reactions Employing Phenylsulfonyl Precursors

Another established strategy involves the coupling of an N-phenylacetamide derivative with a phenylsulfonyl precursor. A prominent example of this type of reaction is the nucleophilic substitution of a leaving group on the α-carbon of an N-phenylacetamide derivative with a phenylsulfinate salt. For instance, the reaction of 2-chloro-N-phenylacetamide with sodium benzenesulfinate (B1229208) would be expected to yield N-phenyl-2-(phenylsulfonyl)acetamide. researchgate.netnih.gov This approach is analogous to the synthesis of the related compound N-phenyl-2-(phenylsulfanyl)acetamide, which has been prepared from 2-chloro-N-phenylacetamide and a sulfur-based nucleophile. nih.govresearchgate.net

This method offers a reliable way to form the carbon-sulfur bond, which can then be oxidized to the sulfone if starting from a sulfide (B99878) precursor. However, starting directly with a sulfinate precursor is more atom-economical.

Novel Approaches in N-phenyl-2-(phenylsulfonyl)acetamide Synthesis

Recent advancements in organic synthesis have opened up new avenues for the construction of complex molecules like N-phenyl-2-(phenylsulfonyl)acetamide. These novel approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Catalytic Strategies (e.g., Copper-Catalyzed Reactions)

Copper-catalyzed reactions have become a powerful tool for the formation of carbon-nitrogen and carbon-sulfur bonds. beilstein-journals.org While a direct copper-catalyzed synthesis of N-phenyl-2-(phenylsulfonyl)acetamide has not been explicitly reported, analogous transformations suggest its feasibility. For example, copper-catalyzed coupling reactions could potentially be designed to assemble the target molecule from simpler precursors. One hypothetical approach could involve a copper-catalyzed reaction between a phenylsulfonyl source, a two-carbon unit, and aniline. Copper catalysis is known to facilitate N-arylation and S-arylation reactions, which are key bond formations in the target molecule. mdpi.com

| Catalyst | Reaction Type | Potential Precursors | Advantages |

|---|---|---|---|

| Copper(I) or Copper(II) salts | Cross-coupling | Aniline, a phenylsulfonyl source, a C2-synthon | Mild conditions, good functional group tolerance. |

Tandem Reactions and Rearrangements (e.g., Smiles Rearrangement Analogs)

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient way to build molecular complexity. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a classic example of a rearrangement that could be adapted for the synthesis of related structures. nih.gov A hypothetical Smiles rearrangement leading to a structure analogous to N-phenyl-2-(phenylsulfonyl)acetamide could involve a precursor where the aniline nitrogen displaces a leaving group attached to an aromatic ring, which is in turn linked to the phenylsulfonylacetamide moiety. While a direct application to the target molecule is not immediately obvious, the principles of such rearrangements inspire the design of novel synthetic routes.

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants come together in a single reaction to form a product that contains substantial portions of all the reactants, represent a highly efficient synthetic strategy. mdpi.com A hypothetical MCR for the synthesis of N-phenyl-2-(phenylsulfonyl)acetamide could involve the one-pot reaction of aniline, a phenylsulfonyl-containing component, and a two-carbon carbonyl equivalent. The design of such a reaction would require careful selection of reactants and conditions to ensure the desired connectivity is achieved. While no specific MCR for this target molecule has been reported, the field of MCRs is rapidly expanding and offers significant potential for the future development of efficient syntheses. nih.gov

Synthesis of Structurally Modified N-phenyl-2-(phenylsulfonyl)acetamide Derivatives

The core structure of N-phenyl-2-(phenylsulfonyl)acetamide presents multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. Synthetic strategies have been developed to selectively alter the N-phenyl ring, the phenylsulfonyl group, and the central acetamide backbone, providing access to a wide range of derivatives with potentially unique properties.

Strategies for Modifying the N-phenyl Moiety

Modification of the N-phenyl group is typically achieved by employing substituted anilines as starting materials in the amide bond formation step. This approach allows for the introduction of a wide variety of substituents at various positions on the phenyl ring.

The general and robust method for synthesizing N-arylacetamides involves the coupling of an appropriately substituted aniline with an activated carboxylic acid derivative, such as an acid chloride or via the use of coupling agents. For the synthesis of N-phenyl-2-(phenylsulfonyl)acetamide derivatives, this translates to the reaction of a substituted aniline with 2-(phenylsulfonyl)acetyl chloride or a related activated species.

Research has demonstrated the successful synthesis of a range of N-aryl-2-(arylsulfonyl)acetamides with diverse substituents on the N-aryl ring. These modifications are introduced to systematically probe structure-activity relationships in various contexts. The choice of coupling agent and reaction conditions can be tailored to accommodate the electronic properties of the substituents on the aniline.

| Entry | Aniline Derivative | Resulting N-phenyl Moiety |

| 1 | Aniline | N-phenyl |

| 2 | 4-Methylaniline | N-(p-tolyl) |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl) |

| 4 | 4-Chloroaniline | N-(4-chlorophenyl) |

| 5 | 3-Nitroaniline | N-(3-nitrophenyl) |

Approaches to Altering the Phenylsulfonyl Group

Analogous to the modification of the N-phenyl moiety, altering the phenylsulfonyl group is readily accomplished by utilizing substituted benzenesulfonyl chlorides in the initial stages of the synthesis. The synthesis of the arylsulfonylacetic acid precursor allows for the introduction of various substituents onto the phenylsulfonyl ring.

The general synthetic route involves the reaction of a substituted thiophenol with chloroacetic acid, followed by oxidation of the resulting sulfide to the corresponding sulfone. This substituted arylsulfonylacetic acid can then be converted to its acid chloride and reacted with aniline to yield the desired N-phenyl-2-(arylsulfonyl)acetamide derivative. This modular approach provides access to a wide array of analogues with varying electronic and steric properties on the phenylsulfonyl ring.

A notable reaction that can be employed for aryl group transfer is the Smiles-Truce rearrangement. This intramolecular nucleophilic aromatic substitution can be adapted to rearrange aryl sulfones, offering a potential, though less direct, method for modifying the aryl group of the sulfonyl moiety under specific conditions.

| Entry | Benzenesulfonyl Precursor | Resulting Phenylsulfonyl Moiety |

| 1 | Benzenethiol | Phenylsulfonyl |

| 2 | 4-Methylbenzenethiol | (4-Methylphenyl)sulfonyl |

| 3 | 4-Chlorobenzenethiol | (4-Chlorophenyl)sulfonyl |

| 4 | 4-Methoxybenzenethiol | (4-Methoxyphenyl)sulfonyl |

| 5 | Naphthalene-2-thiol | Naphthalen-2-ylsulfonyl |

Diversification of the Acetamide Backbone

The acetamide backbone of N-phenyl-2-(phenylsulfonyl)acetamide contains an active methylene (B1212753) group flanked by two electron-withdrawing groups (the carbonyl and the sulfonyl groups), making the α-carbon acidic and amenable to a variety of chemical transformations.

Alkylation and Arylation: The acidic protons on the α-carbon can be removed by a suitable base to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce substituents at the α-position. This allows for the synthesis of α-alkyl and α-aryl derivatives of N-phenyl-2-(phenylsulfonyl)acetamide. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. In the presence of a base catalyst, the α-carbon attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of an α,β-unsaturated derivative after dehydration. This reaction provides a straightforward method for introducing a variety of substituted vinyl groups at the α-position.

Michael Addition: The carbanion generated from N-phenyl-2-(phenylsulfonyl)acetamide can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This reaction leads to the formation of a new carbon-carbon bond at the α-position and the introduction of a three-carbon chain.

These strategies for diversifying the acetamide backbone significantly expand the chemical space accessible from the parent N-phenyl-2-(phenylsulfonyl)acetamide scaffold, enabling the synthesis of a wide range of analogues with modified steric and electronic properties in the central part of the molecule.

Spectroscopic and Structural Analysis of Acetamide, N-phenyl-2-(phenylsulfonyl)- Faces Data Scarcity

A comprehensive spectroscopic characterization of the chemical compound Acetamide, N-phenyl-2-(phenylsulfonyl)-, with CAS number 38010-31-0, is currently hindered by a notable lack of publicly available experimental data. Despite its documented existence, detailed research findings regarding its specific spectral properties—essential for thorough structural elucidation—are not readily found in scientific literature and chemical databases. This scarcity of information prevents a complete analysis across various spectroscopic techniques as outlined for a detailed study.

The intended investigation was structured to cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy, and Mass Spectrometry (MS). However, the absence of specific experimental spectra and corresponding data for N-phenyl-2-(phenylsulfonyl)acetamide precludes a detailed discussion of its ¹H NMR assignments, ¹³C NMR chemical shifts, Fourier Transform Infrared (FTIR) and Raman vibrational modes, and mass spectrometric fragmentation patterns.

Often, in the absence of direct data, chemists may draw inferences from structurally similar compounds. For instance, data exists for the related sulfide analog, N-phenyl-2-(phenylsulfanyl)acetamide, as well as other molecules containing the phenylsulfonyl or N-phenylacetamide moieties. While these can provide general insights into expected spectral regions for certain functional groups, such as the characteristic stretches for sulfonyl (SO₂) and amide (C=O, N-H) groups, they are not a substitute for the precise, empirical data of the target molecule. Extrapolating from different molecules would not meet the standards of scientific accuracy required for a focused analysis of N-phenyl-2-(phenylsulfonyl)acetamide.

Consequently, until dedicated spectroscopic studies on Acetamide, N-phenyl-2-(phenylsulfonyl)- are published and made accessible, a detailed and scientifically rigorous article on its advanced spectroscopic characterization and structural elucidation cannot be compiled.

Advanced Spectroscopic Characterization and Structural Elucidation of N Phenyl 2 Phenylsulfonyl Acetamide

Mass Spectrometry (MS) for Molecular Fragmentation Studies.[12],[7],[8],[11],[14],

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for N-phenyl-2-(phenylsulfonyl)acetamide, including exact mass measurements, has been found in the reviewed literature. This information is crucial for confirming the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for N-phenyl-2-(phenylsulfonyl)acetamide could be located. Therefore, a definitive determination of its solid-state structure is not possible at this time.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

Without crystallographic data, the nature of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and C-H...π interactions, for N-phenyl-2-(phenylsulfonyl)acetamide remain undetermined.

Molecular Conformation and Stereochemical Aspects

The precise molecular conformation and stereochemical details of N-phenyl-2-(phenylsulfonyl)acetamide in the solid state are unknown due to the absence of X-ray crystallography studies.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Specific, experimentally determined bond lengths, bond angles, and dihedral angles for N-phenyl-2-(phenylsulfonyl)acetamide are not available in the public literature.

Computational and Theoretical Chemistry in Understanding N Phenyl 2 Phenylsulfonyl Acetamide

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics that govern a compound's behavior.

Selection and Performance of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Functionals, such as B3LYP or PBE, are approximations used to describe the complex interactions between electrons. Basis sets, like 6-31G(d,p) or cc-pVTZ, are sets of mathematical functions used to build the molecular orbitals. The selection of an appropriate combination is critical for obtaining reliable results that correlate well with experimental data, and the performance of different combinations is often evaluated in scientific literature for classes of similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution across the molecular surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For Acetamide (B32628), N-phenyl-2-(phenylsulfonyl)-, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the sulfonyl and carbonyl groups would be expected to be regions of high negative potential, while the hydrogen atom on the amide nitrogen might represent a region of positive potential.

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in orbitals that span the entire molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would show which parts of the Acetamide, N-phenyl-2-(phenylsulfonyl)- molecule are involved in electron donation and acceptance.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. This analysis provides a detailed picture of charge distribution on each atom (natural atomic charges) and quantifies the strength of intramolecular interactions, such as hyperconjugation. For the target molecule, NBO analysis could elucidate the delocalization of electron density between the phenyl rings, the sulfonyl group, and the acetamide backbone, providing insight into the molecule's stability and electronic communication between its functional groups.

While these computational methods are powerful tools for chemical analysis, their specific application to Acetamide, N-phenyl-2-(phenylsulfonyl)- has not been documented in the searched scientific literature. Consequently, quantitative data and detailed findings for this specific compound remain unavailable.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying molecular structures and functional groups. Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning experimental vibrational bands to specific atomic motions within the molecule.

Theoretical vibrational frequencies are typically calculated using DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p). These calculations yield harmonic frequencies, which often show systematic deviations from experimental values due to the neglect of anharmonicity and the use of a gaseous phase model. nih.gov To bridge this gap, calculated frequencies are often scaled using empirical scaling factors to improve agreement with experimental data.

Table 1: Representative Vibrational Modes and Expected Frequencies This interactive table illustrates the types of vibrational modes that would be analyzed for N-phenyl-2-(phenylsulfonyl)acetamide. The frequency ranges are typical for these functional groups.

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Corresponding Theoretical Analysis |

| Amide (N-H) | Stretching | 3200-3400 | PED analysis to confirm N-H stretch character. |

| Amide (C=O) | Stretching (Amide I) | 1630-1695 | PED analysis, sensitive to hydrogen bonding. |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300-1350 | Calculation of intensity and frequency. |

| Sulfonyl (SO₂) | Symmetric Stretching | 1140-1180 | Calculation of intensity and frequency. |

| Phenyl Rings | C-H Stretching | 3000-3100 | Assignment based on PED. |

| Phenyl Rings | C=C Stretching | 1400-1600 | Multiple bands expected, assigned via PED. |

Conformational Landscape and Energy Minimization Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of N-phenyl-2-(phenylsulfonyl)acetamide involves identifying stable conformers (energy minima) and the energy barriers for interconversion between them.

Potential Energy Surface (PES) Scan: A key technique is the PES scan, where the molecule's potential energy is calculated as a function of one or more dihedral angles. researchgate.net For N-phenyl-2-(phenylsulfonyl)acetamide, critical torsions would include rotations around the S-C, C-C, and N-C bonds of the central acetamide-sulfonyl linkage. By systematically rotating these bonds and calculating the energy at each step, a map of the conformational landscape is generated, revealing the lowest energy (most stable) conformations.

Table 2: Key Dihedral Angles for Conformational Analysis This table outlines the crucial dihedral angles that would be investigated in a computational study of N-phenyl-2-(phenylsulfonyl)acetamide to define its conformational landscape.

| Bond of Rotation | Atoms Defining Dihedral Angle | Significance |

| Phenyl-SO₂ | C(phenyl)-C(phenyl)-S-N | Orientation of the phenylsulfonyl group. |

| SO₂-N | C(phenyl)-S-N-C(carbonyl) | Defines the bend at the sulfur and nitrogen atoms. nih.gov |

| N-C(carbonyl) | S-N-C(carbonyl)-C(methylene) | Relative orientation of sulfonyl and carbonyl groups. |

| C(carbonyl)-C(methylene) | N-C(carbonyl)-C(methylene)-S | Flexibility of the central methylene (B1212753) bridge. |

| N-Phenyl | C(carbonyl)-N-C(phenyl)-C(phenyl) | Orientation of the N-phenyl ring relative to the amide plane. |

Solvent Effects on Electronic and Structural Properties (Solvatochromism)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvatochromism is the phenomenon where a substance's color, or more broadly its UV-Visible absorption spectrum, changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states. nih.gov

Computational models can simulate these effects using either implicit or explicit solvent models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation (e.g., in a QM/MM framework). This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents.

For a molecule like N-phenyl-2-(phenylsulfonyl)acetamide, which possesses polar amide and sulfonyl groups, a positive solvatochromic effect (a red shift, or bathochromic shift, in absorption maxima with increasing solvent polarity) might be expected if the excited state is more polar than the ground state. wikipedia.org Experimental and computational studies on other donor-π-acceptor molecules have demonstrated significant solvatochromic shifts, which are correlated with molecular conformations in different solvents. rsc.org

Advanced Computational Methodologies

Molecular Dynamics Simulations

While energy minimization studies identify static, stable structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule flexes, vibrates, and changes conformation at a given temperature.

For N-phenyl-2-(phenylsulfonyl)acetamide, an MD simulation would illustrate the flexibility of the central backbone and the rotational dynamics of the two phenyl rings. It can also be used to explore conformational transitions and calculate the average structural properties. When performed in a solvent box (e.g., water), MD simulations can provide detailed information on the solvation shell structure and the dynamics of solute-solvent hydrogen bonds. While no specific MD studies on N-phenyl-2-(phenylsulfonyl)acetamide were found, simulations on related pyrazolopyrimidine acetamide derivatives have been used to check the time-dependent stability of ligand-receptor complexes. mdpi.com

In Silico Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand (N-phenyl-2-(phenylsulfonyl)acetamide).

Docking Simulation: Using a docking algorithm to sample a large number of possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Each pose is assigned a score, which estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Docking studies on various acetamide-containing compounds have been performed against numerous protein targets. For example, N-phenyl acetamide derivatives have been docked against bacterial proteins like E. coli (PDB ID: 5L3J) and S. aureus (PDB ID: 3BL6), and against the Translocator Protein (TSPO). mdpi.comorientjchem.org These studies reveal how the acetamide scaffold can interact with amino acid residues in an active site. For N-phenyl-2-(phenylsulfonyl)acetamide, the sulfonyl oxygens and the amide carbonyl oxygen would be expected to act as hydrogen bond acceptors, while the amide N-H group could serve as a hydrogen bond donor. The two phenyl rings provide opportunities for hydrophobic and aromatic interactions.

Table 3: Common Protein Targets for Docking of Acetamide Derivatives This table lists examples of protein targets used in docking studies of compounds structurally related to N-phenyl-2-(phenylsulfonyl)acetamide, illustrating potential areas of biological investigation.

| Protein Target | PDB ID | Biological Relevance | Potential Interactions with N-phenyl-2-(phenylsulfonyl)acetamide |

| Escherichia coli DNA gyrase B | 5L3J | Antibacterial drug target | H-bonds via SO₂/C=O groups; hydrophobic interactions. orientjchem.org |

| Staphylococcus aureus FabI | 3BL6 | Antibacterial drug target | H-bonds via amide N-H; aromatic interactions from phenyl rings. orientjchem.org |

| Translocator Protein (TSPO) | - | Neuroinflammation, CNS diseases | Hydrophobic interactions with phenyl rings; H-bonds. mdpi.com |

Exploration of Reaction Mechanisms and Organic Transformations Involving N Phenyl 2 Phenylsulfonyl Acetamide

Mechanistic Pathways of Formation Reactions

The synthesis of α-sulfonyl amides like N-phenyl-2-(phenylsulfonyl)acetamide can be achieved through several established mechanistic pathways. The most common strategies involve either the formation of the amide C-N bond or the α-carbon-sulfur (C-S) bond as the key step.

A primary route involves the nucleophilic substitution reaction between an α-halo-N-phenylacetamide, such as 2-chloro-N-phenylacetamide, and a sulfinate salt, like sodium benzenesulfinate (B1229208). This reaction proceeds via a standard SN2 mechanism, where the sulfinate anion acts as the nucleophile, attacking the electrophilic α-carbon and displacing the halide leaving group.

Alternatively, the compound can be formed through standard amidation chemistry. This involves the reaction of a 2-(phenylsulfonyl)acetic acid derivative, typically the corresponding acid chloride, with aniline (B41778). The mechanism follows the well-established nucleophilic acyl substitution pathway. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

In the synthesis of sulfonamides and related compounds, specific reagents and catalysts are crucial for directing the reaction and ensuring high yields. The most common method for preparing sulfonamides is the reaction of a sulfonyl halide with an amine. bu.edu.eg This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. bu.edu.eg

In the context of forming N-phenyl-2-(phenylsulfonyl)acetamide via the amidation of 2-(phenylsulfonyl)acetyl chloride, aniline acts as the nucleophile. A non-nucleophilic base like pyridine is essential not only to scavenge the HCl generated but also to catalyze the reaction by activating the acid chloride.

For the synthetic route involving C-S bond formation via nucleophilic substitution, the key reagents are the electrophile (e.g., 2-chloro-N-phenylacetamide) and the nucleophile (sodium benzenesulfinate). The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion and facilitating the SN2 reaction.

| Formation Pathway | Key Reagents | Catalyst/Solvent | Role of Reagents/Catalysts |

| Amidation | 2-(Phenylsulfonyl)acetyl chloride, Aniline | Pyridine | Aniline: Nucleophile; Pyridine: Base catalyst, HCl scavenger. bu.edu.eg |

| C-S Bond Formation | 2-Chloro-N-phenylacetamide, Sodium benzenesulfinate | DMF or DMSO (Polar aprotic solvent) | Sulfinate: Nucleophile; Chloro-acetamide: Electrophile; Solvent: Facilitates SN2 reaction. |

The intermediates formed during the synthesis of N-phenyl-2-(phenylsulfonyl)acetamide depend on the chosen mechanistic pathway.

In the nucleophilic acyl substitution reaction between 2-(phenylsulfonyl)acetyl chloride and aniline, the attack of the amine on the carbonyl carbon leads to the formation of a distinct tetrahedral intermediate . youtube.com In this intermediate, the carbonyl carbon is sp³-hybridized, bearing the original carbonyl oxygen (as an oxyanion), the chlorine atom, the α-sulfonyl carbon group, and the newly attached aniline nitrogen. The subsequent collapse of this intermediate involves the reformation of the C=O double bond and the expulsion of the chloride ion, the most stable leaving group, to yield the final amide product.

For the SN2 pathway involving the reaction of a sulfinate with an α-halo acetamide (B32628), the reaction is concerted and does not proceed through a discrete intermediate. Instead, it passes through a pentacoordinate transition state . In this high-energy state, the central carbon atom is transiently bonded to both the incoming nucleophile (the sulfinate) and the outgoing leaving group (the halide).

Rearrangement Reactions and Their Driving Forces (e.g., Smiles Rearrangements)

The structure of N-phenyl-2-(phenylsulfonyl)acetamide is amenable to intramolecular rearrangements, most notably the Smiles rearrangement. The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction. scispace.com In a potential Smiles rearrangement of this compound, a strong base would first deprotonate the α-carbon, which is highly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and sulfonyl groups. This generates a stabilized carbanion (enolate).

This carbanion can then act as an intramolecular nucleophile, attacking one of the aromatic rings. The driving force for such rearrangements is typically the formation of a more thermodynamically stable product. scispace.com A particularly powerful variant is the desulfonylative Smiles rearrangement, where the reaction pathway involves the extrusion of sulfur dioxide (SO₂). acs.org The irreversible loss of the gaseous SO₂ molecule provides a significant entropic driving force, making the reaction proceed to completion. acs.org Radical-based Smiles-type rearrangements involving sulfonyl groups are also known, where a sulfonyl radical is generated and subsequently participates in the rearrangement cascade. rsc.orgacs.org

| Rearrangement Type | Trigger | Key Intermediate | Driving Force |

| Anionic Smiles | Strong Base | α-Carbanion (enolate) | Formation of a more stable C-C or C-N bond. scispace.com |

| Desulfonylative Smiles | Base or Radical Initiator | Meisenheimer-like intermediate | Irreversible extrusion of gaseous sulfur dioxide (SO₂). acs.org |

| Radical Smiles | Radical Initiator/Photocatalysis | Sulfonyl radical | Formation of stabilized radical intermediates and stable final products. acs.org |

Transformations at the Sulfonyl Moiety

The phenylsulfonyl group is a robust and strongly electron-withdrawing moiety that plays a defining role in the molecule's reactivity. It is generally inert but can undergo specific transformations under forcing conditions, primarily involving reduction or cleavage of the C-S bond. researchgate.net Owing to its strong electron-withdrawing nature and stability, the sulfonyl group often serves as a leaving group in various organic transformations. researchgate.net

The sulfur atom in the sulfonyl group of N-phenyl-2-(phenylsulfonyl)acetamide exists in its highest possible oxidation state, +6. Consequently, it cannot undergo further oxidation at the sulfur center.

Reduction of the sulfonyl group, however, is a possible transformation, though it typically requires potent reducing agents. Complete reduction can lead to the corresponding sulfide (B99878), N-phenyl-2-(phenylthio)acetamide. More vigorous reductive conditions can result in the complete removal of the sulfur-containing group.

The cleavage of the C(alpha)-S bond in α-sulfonyl amides is a key transformation, often referred to as desulfonylation. This process can be achieved through various means, including reductive, basic, or radical conditions, effectively using the sulfonyl moiety as a leaving group. researchgate.net

Reductive C-S bond cleavage, for instance using dissolving metal reductants or certain transition-metal catalysts, would cleave the bond to generate a carbanion at the α-position, which would be protonated upon workup to yield N-phenylacetamide. If the intermediate carbanion is trapped with other electrophiles, new C-C or C-heteroatom bonds can be formed. Transition-metal-free strategies for C-S bond cleavage have also been developed, utilizing reagents like oxidants, acids, or bases. rsc.org

An analogous reaction demonstrating C-S bond cleavage and the formation of a new linkage is the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide from a benzenesulfonylguanidine derivative and 2-chloro-N-phenylacetamide. nih.gov In this process, the sulfonyl-containing starting material undergoes a transformation that results in the cleavage of a C-S bond and the formation of a new sulfide linkage. nih.gov This highlights the utility of sulfonyl groups in synthetic sequences where their subsequent removal or transformation is a key step.

Reactions Involving the Amide and N-phenyl Moieties

The amide and N-phenyl groups are central to the molecule's reactivity, participating in a variety of organic transformations. The amide linkage offers sites for both formation and cleavage, while the N-phenyl ring is amenable to substitution reactions.

The synthesis of N-phenyl-2-(phenylsulfonyl)acetamide involves the formation of its characteristic amide bond. A common synthetic approach for this class of compounds is the acylation of an amine. This can be achieved by reacting aniline with a derivative of phenylsulfonyl acetic acid, such as phenylsulfonyl acetyl chloride, leading to the formation of the stable C-N bond. A related structure, N-(phenylsulfonyl)acetamide, is prepared by refluxing benzenesulfonamide (B165840) with an excess of acetyl chloride, demonstrating a similar synthetic strategy for forming a sulfonamide-adjacent amide bond. nih.govresearchgate.net

Conversely, the cleavage of the amide bond in N-phenyl-2-(phenylsulfonyl)acetamide is a key transformation. Like other amides, this bond is notably stable but can be hydrolyzed under specific conditions. General methods for amide cleavage are applicable, including hydrolysis in acidic or basic media, which typically requires heating. archivepp.com The mechanism for base-promoted hydrolysis, for instance, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling the amine as a leaving group. youtube.com

Milder methods for amide bond cleavage have also been developed to avoid the degradation of sensitive molecules. google.com One such method is hydroxylaminolysis, which utilizes hydroxylamine (B1172632) (NH₂OH) or its salts to cleave the amide bond under gentle reaction conditions, thereby preserving other functional groups or chiral centers within a molecule. google.comjustia.com

Table 1: General Methods for Amide Bond Cleavage

| Method | Reagents | General Conditions | Key Characteristics |

|---|---|---|---|

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water | Heating (reflux) | Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water | Heating (reflux) | Nucleophilic attack by hydroxide ion on the carbonyl carbon. Generally irreversible as the final step is an acid-base reaction. youtube.com |

| Hydroxylaminolysis | Hydroxylamine (NH₂OH) or its salts (e.g., NH₂OH·HCl) | Mild heating (e.g., 80 °C) in aqueous/alcoholic solvent mixtures | A milder alternative to strong acid/base hydrolysis, useful for molecules with sensitive functional groups. google.comjustia.com |

The N-phenyl moiety of the molecule is an aromatic ring system that can undergo electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an activating group, meaning it increases the electron density of the phenyl ring, particularly at the ortho and para positions, and directs incoming electrophiles to these sites.

While specific studies detailing transformations on the N-phenyl ring of N-phenyl-2-(phenylsulfonyl)acetamide are not prominent in the surveyed literature, the reactivity can be inferred from similar structures. For example, the nitration of N-(2-hydroxyphenyl)acetamide has been demonstrated using nitric acid in an aqueous acetic acid mixture, yielding nitrated products. mdpi.com This reaction highlights the susceptibility of the activated phenyl ring to electrophiles. Other standard electrophilic aromatic substitution reactions are also expected to be viable for N-phenyl-2-(phenylsulfonyl)acetamide.

Table 2: Plausible Electrophilic Aromatic Substitution Reactions on the N-phenyl Ring

| Reaction | Typical Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro substituted derivatives. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | ortho- and para-halogenated derivatives. |

| Sulfonation | Fuming H₂SO₄ | ortho- and para-sulfonic acid derivatives. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acylated derivatives. |

Stereoselective Transformations

Specific examples of stereoselective transformations involving N-phenyl-2-(phenylsulfonyl)acetamide are not detailed in the available research literature. However, the molecular structure possesses features that suggest a potential for such reactions. The methylene (B1212753) group (-CH₂-) positioned between the carbonyl and sulfonyl groups is prochiral.

The hydrogen atoms of this methylene group are acidic due to the electron-withdrawing effects of the adjacent carbonyl and, particularly, the potent phenylsulfonyl group. Treatment with a suitable base could lead to deprotonation, forming a resonance-stabilized carbanion. If this planar carbanion is subsequently treated with an electrophile in a chiral environment (e.g., using a chiral catalyst or a chiral auxiliary), it could lead to the formation of a new stereocenter with a preference for one enantiomer over the other. This general strategy is a cornerstone of modern asymmetric synthesis for creating chiral α-substituted carbonyl compounds, but its specific application to N-phenyl-2-(phenylsulfonyl)acetamide has not been documented.

Applications in Catalysis and Materials Science

Potential as Ligands in Organometallic Catalysis.6.2. Role in Organic Synthesis as Reagents or Intermediates.6.3. Development of New Functional Materials.

It is concluded that "Acetamide, N-phenyl-2-(phenylsulfonyl)-" is not a widely studied compound for these particular applications, and as such, no data or research findings can be presented.

Conclusion and Future Perspectives

Summary of Key Academic Contributions

The academic landscape surrounding Acetamide (B32628), N-phenyl-2-(phenylsulfonyl)- reveals a concentration of research on the broader class of sulfonyl-containing acetamides and its structural analogs, rather than on the specific title compound itself. The acetamide moiety is recognized for its therapeutic potential in various disease contexts, including roles in inflammation control and as an antiviral agent. nih.gov Similarly, sulfur-containing functional groups are integral to a wide array of pharmaceuticals. nih.gov

Significant academic contributions have been made in the study of structurally related compounds, which provides a foundational context. For instance, extensive research has been conducted on the sulfide (B99878) analog, N-phenyl-2-(phenylsulfanyl)acetamide. This work includes a novel and efficient synthesis method, detailed structural characterization via single-crystal X-ray diffraction, and analysis of its molecular conformation. nih.gov In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds, which are further organized into a three-dimensional network through C—H⋯π interactions. nih.govresearchgate.netnih.gov

Furthermore, research into more complex scaffolds combining acetamide and sulfonamide functionalities has demonstrated significant potential. These drug conjugates have been synthesized and screened for various biological activities, including urease inhibition. nih.govresearchgate.netacs.org Such studies often involve spectroscopic confirmation (IR, NMR) and computational analyses like molecular docking and MD simulations to understand enzyme-inhibitor interactions and stability. nih.govacs.org This body of work underscores the scientific interest in the pharmacological potential of molecules that contain both acetamide and sulfonyl or related sulfur groups.

Identification of Remaining Knowledge Gaps

Consequently, fundamental information is missing, including:

Spectroscopic Data: Verified experimental data from techniques such as 1H NMR, 13C NMR, and IR spectroscopy for Acetamide, N-phenyl-2-(phenylsulfonyl)- are not published in the surveyed academic papers.

Crystal Structure: There is no available single-crystal X-ray diffraction data. nih.govresearchgate.net This prevents a definitive understanding of its solid-state conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing, which are crucial for materials science and pharmaceutical development.

Physicochemical Properties: Detailed experimental data on properties like melting point, solubility, and partition coefficients are absent.

Biological Activity: While the broader class of sulfonyl-containing acetamides has been explored for various therapeutic applications, the specific biological profile of Acetamide, N-phenyl-2-(phenylsulfonyl)- remains uninvestigated. nih.govnih.gov

Directions for Future Research in Sulfonyl-Containing Acetamide Chemistry

The existing knowledge gaps for Acetamide, N-phenyl-2-(phenylsulfonyl)- present clear opportunities for future research. A systematic investigation of this compound and its derivatives would contribute valuable knowledge to the field of medicinal and materials chemistry.

Key directions for future research include:

Development of Synthetic Routes: A primary focus should be the development and optimization of a reliable and efficient synthetic pathway to produce Acetamide, N-phenyl-2-(phenylsulfonyl)- in high purity and yield. This could involve the oxidation of its sulfide analog, N-phenyl-2-(phenylsulfanyl)acetamide.

Comprehensive Characterization: Following a successful synthesis, the compound must be fully characterized. This would involve:

Spectroscopic Analysis: Detailed analysis using NMR, IR, and mass spectrometry to confirm the chemical structure.

Crystallographic Studies: Single-crystal X-ray diffraction to determine its three-dimensional structure, conformation, and intermolecular interactions. This would allow for a valuable comparison with the known structure of its sulfide analog. nih.gov

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets and binding affinities. nih.govacs.org This approach can efficiently guide experimental screening efforts by identifying likely therapeutic applications.

Biological Screening: Given the diverse biological activities of related acetamide and sulfonamide compounds, Acetamide, N-phenyl-2-(phenylsulfonyl)- should be screened for a range of potential therapeutic properties. nih.govnih.gov Based on existing literature for analogous structures, promising areas for investigation include its potential as an anti-inflammatory, antimicrobial, antitumor, or enzyme inhibitory agent. nih.govnih.govnih.gov

By pursuing these research avenues, the scientific community can elucidate the fundamental properties of Acetamide, N-phenyl-2-(phenylsulfonyl)- and unlock its potential for novel applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Acetamide, N-phenyl-2-(phenylsulfonyl)- and its derivatives?

- Methodology : The compound can be synthesized via alkylation reactions or acylation of sulfonamide precursors. For example, refluxing N-phenylsulfonamide with acetyl chloride in anhydrous conditions yields the target acetamide derivative. Purification involves recrystallization from ethanol or acetic acid after neutralization with sodium bicarbonate .

- Key Considerations : Optimize reaction time (1–2 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of sulfonamide to acetyl chloride). Monitor reaction completion via TLC or IR spectroscopy (disappearance of NH stretches at ~3300 cm⁻¹) .

Q. Which analytical techniques are critical for structural characterization?

- Techniques :

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and torsional angles. For example, the C–S–N–C torsion angle in N-(phenylsulfonyl)acetamide derivatives is critical for understanding conformational preferences .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, SO₂ symmetric/asymmetric vibrations at ~1150–1350 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing groups) .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity, particularly anticonvulsant properties?

- Structure-Activity Relationship (SAR) :

- Active Derivatives : 3-(Trifluoromethyl)anilide substituents enhance activity in maximal electroshock (MES) models due to increased lipophilicity and sodium channel binding .

- Inactive Derivatives : 3-Chloroanilide analogs show reduced efficacy, likely due to steric hindrance or unfavorable electronic effects .

- Methodology : Screen derivatives in MES, 6-Hz (therapy-resistant epilepsy model), and rotarod toxicity assays. Validate targets via voltage-sensitive sodium channel binding assays (e.g., IC₅₀ values for compound 20: ~15 μM) .

Q. How can crystallographic data resolve contradictions in molecular conformation or polymorphism?

- Case Study : In N-(phenylsulfonyl)acetamide, the C7–N1 bond adopts a gauche conformation (torsion angle: −58.8°), contrasting with derivatives like N-(phenylsulfonyl)-2,2-dichloroacetamide (−66.3°). Such discrepancies arise from steric or electronic effects of substituents .

- Resolution Strategy : Use SHELXL for refinement, applying restraints for disordered regions. Validate hydrogen-bonding networks (e.g., N–H···O interactions) to confirm packing motifs .

Q. What computational approaches complement experimental data for predicting reactivity or binding?

- Methods :

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with sodium channels using AutoDock Vina. Compare docking scores (e.g., ΔG = −8.2 kcal/mol for active derivatives) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.